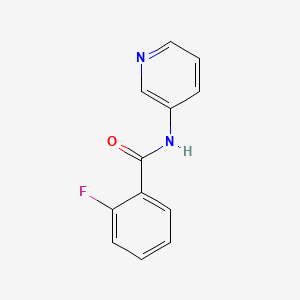![molecular formula C16H17F3N4O2 B5570684 1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls under a class of chemicals that has garnered interest due to their complex structures and potential applications in various fields, including materials science and pharmaceuticals. The specific compound mentioned is part of a broader category involving pyrazole and pyridine derivatives.
Synthesis Analysis
- The synthesis of related compounds typically involves cyclocondensation reactions and other complex organic synthesis techniques. One study reported the synthesis of copper(II) complexes with a related structure, demonstrating the complexity of such syntheses (Bushuev et al., 2012).
Molecular Structure Analysis
- X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For instance, a related compound was characterized using single-crystal X-ray structure determination, confirming the planar arrangement of its molecule components (Lan, Zheng, & Wang, 2019).
Chemical Reactions and Properties
- The chemical reactivity of such compounds often involves interactions with various metals and other organic compounds. For example, a study on copper(II) complex formation reveals insights into the coordination and bonding characteristics (Bushuev et al., 2012).
Physical Properties Analysis
- The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the compound's behavior under different conditions. Studies on related compounds provide insights into these aspects through detailed characterization (Ryzhkova et al., 2023).
Chemical Properties Analysis
- The chemical properties include reactivity, stability, and potential applications. Research on similar compounds often explores these properties through experimental and theoretical studies, such as DFT calculations and reactivity tests (Kaddouri et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Heterocyclic compounds, including pyrazoles and pyridines, have been synthesized through various methods, including microwave irradiative cyclocondensation and cycloaddition reactions. These compounds have been evaluated for their potential insecticidal, antibacterial, and antioxidant activities. The synthesis processes often involve the condensation of different heterocyclic moieties, aiming to explore the relationship between chemical structure and biological activity. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics has shown promising insecticidal and antimicrobial potentials, indicating the importance of structural modifications to enhance biological activities (Deohate & Palaspagar, 2020; Kaddouri et al., 2020).
Antimicrobial and Anticancer Properties
Research has also focused on the development of novel heterocyclic derivatives for their antimicrobial and anticancer properties. Compounds containing pyrazole, thiazole, and pyridine moieties have been prepared and tested against various microbial strains and cancer cell lines. These studies have highlighted the potential of these heterocyclic compounds as therapeutic agents, with some showing significant activity against specific targets. The antimicrobial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, for example, has shown promising results against bacterial strains, indicating the utility of these compounds in addressing antibiotic resistance (Chopde, Meshram, & Pagadala, 2012).
Chemical Transformations and Applications
Further research has delved into the chemical transformations of these heterocyclic compounds, exploring their utility in synthesizing more complex molecules with potential industrial, biological, and medicinal properties. The development of new synthetic methodologies, including multicomponent reactions and cycloadditions, has facilitated the creation of diverse heterocyclic systems. These studies not only contribute to the advancement of synthetic chemistry but also open new avenues for the exploration of heterocyclic compounds in various applications (Rahmani et al., 2018; El-Essawy et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-6-11(2)23(20-10)12-7-22(8-12)14(24)9-21-5-3-4-13(15(21)25)16(17,18)19/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBLLTZCCODKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)
![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)
![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)
![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)
